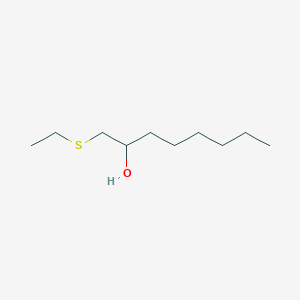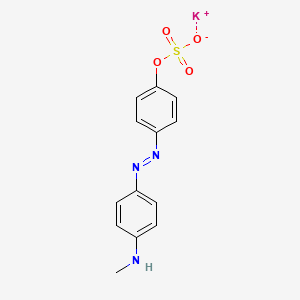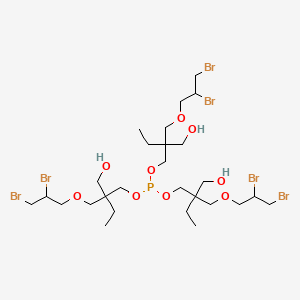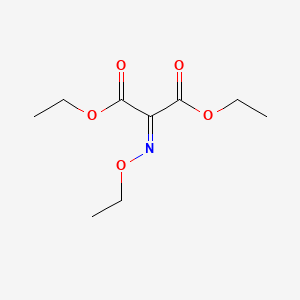
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine is a chiral compound with a thiazolidine ring structure This compound is characterized by the presence of two methyl groups at the 2 and 4 positions, and it exhibits chirality due to the stereocenters at these positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 2,4-dimethylthioamide, with an appropriate electrophile. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form, such as a thiazolidine-2-thione.
Substitution: The methyl groups at the 2 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiazolidine-2-thione.
Aplicaciones Científicas De Investigación
(2S,4R)-2,4-Dimethyl-1,3-thiazolidine has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,4R)-2,4-Dimethyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-2,4-Dimethyl-1,3-thiazolidine: This enantiomer has a different stereochemistry at the 4 position, leading to different chemical and biological properties.
(2R,4R)-2,4-Dimethyl-1,3-thiazolidine: Another enantiomer with different stereochemistry at both the 2 and 4 positions.
(2R,4S)-2,4-Dimethyl-1,3-thiazolidine: This compound has the opposite stereochemistry at the 2 and 4 positions compared to (2S,4R)-2,4-Dimethyl-1,3-thiazolidine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications where chirality plays a critical role, such as in asymmetric synthesis and chiral recognition processes.
Propiedades
Número CAS |
72760-76-0 |
|---|---|
Fórmula molecular |
C5H11NS |
Peso molecular |
117.22 g/mol |
Nombre IUPAC |
(2S,4R)-2,4-dimethyl-1,3-thiazolidine |
InChI |
InChI=1S/C5H11NS/c1-4-3-7-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5+/m1/s1 |
Clave InChI |
FGBOEOZFZKNQAX-UHNVWZDZSA-N |
SMILES isomérico |
C[C@@H]1CS[C@H](N1)C |
SMILES canónico |
CC1CSC(N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[18-(4-Methylpiperidin-1-YL)-18-oxooctadecan-9-YL]sulfanyl}acetic acid](/img/structure/B14465532.png)
![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)





